molecular formula C28H26O8S B12305232 (3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate

(3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate

Cat. No.: B12305232
M. Wt: 522.6 g/mol
InChI Key: VHTJDGRGBFUZBL-UHFFFAOYSA-N
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Description

(3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate is a complex organic compound with a molecular formula of C28H26O8S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of benzoic acid derivatives with alcohols in the presence of acid catalysts. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. Additionally, industrial processes may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzoic acid derivatives, while reduction of the ester groups may produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development studies .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity allows for the modification of its structure to tailor its properties for specific applications.

Mechanism of Action

The mechanism of action of (3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate involves its interaction with molecular targets through its functional groups. The ester and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenylsulfanyl group may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C28H26O8S

Molecular Weight

522.6 g/mol

IUPAC Name

(3-acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate

InChI

InChI=1S/C28H26O8S/c1-18(29)34-24-22(17-33-26(31)19-11-5-2-6-12-19)35-28(37-21-15-9-4-10-16-21)25(23(24)30)36-27(32)20-13-7-3-8-14-20/h2-16,22-25,28,30H,17H2,1H3

InChI Key

VHTJDGRGBFUZBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1O)OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3)COC(=O)C4=CC=CC=C4

Origin of Product

United States

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